Cas no 14348-23-3 (5,8-Dihydroxypsoralen)

5,8-Dihydroxypsoralen structure
5,8-Dihydroxypsoralen structure
Product Name:5,8-Dihydroxypsoralen
CAS No:14348-23-3
MF:C11H6O5
MW:218.162343502045
CID:146528
PubChem ID:5376215
Update Time:2025-11-02

5,8-Dihydroxypsoralen Chemical and Physical Properties

Names and Identifiers

    • 7H-Furo[3,2-g][1]benzopyran-7-one,4,9-dihydroxy-
    • 5,8-DIHYDROXYPSORALEN
    • 4,9-Dihydroxy-furo[3,2-g]chromen-7-on
    • 4,9-dihydroxy-furo[3,2-g]chromen-7-one
    • 4,9-dihydroxypsoralen
    • 5,8-Dihydroxy-psoralen
    • 5-hydroxyxanthotoxol
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy-
    • 7-Oxo-4,9-dihydroxy-7H-< 3,2-g> < 1> benzopyran
    • AC1NTA1E
    • CHEMBL1934068
    • Psoralen, 5,8-dihydroxy-
    • 4,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one
    • DZEPISXWRUMGFN-UHFFFAOYSA-N
    • DTXSID60162436
    • SCHEMBL10319923
    • 4,9-Dihydroxy-7H-furo[3,2-g]chromen-7-one #
    • 4,9-dihydroxyfuro[3,2-g]chromen-7-one
    • 4,9-Dihydroxy-7H-furo[3,2-g]chromen-7-one
    • 5,8-Dihydroxyfurocoumarin
    • AM20020487
    • 5?8-Dihydroxypsoralen
    • BDBM50361382
    • 14348-23-3
    • AKOS003601270
    • MFCD03729815
    • 7H-Furo[3,2-g][1]benzopyran-7-one, 4,9-dihydroxy-
    • 4,9-Dihydroxy-7H-furp(3,2-g)(1)benzopyran-7-one
    • 4,9-dihydroxy-7h-furo[3,2-g](1)benzopyran-7-one
    • 4,9-Dihydroxy-7H-furo[3, 2-g][1]benzopyran-7-one
    • 5,8-Dihydroxypsoralen
    • Inchi: 1S/C11H6O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4,13-14H
    • InChI Key: DZEPISXWRUMGFN-UHFFFAOYSA-N
    • SMILES: O1C=CC2C(=C3C=CC(=O)OC3=C(C1=2)O)O

Computed Properties

  • Exact Mass: 218.02148
  • Monoisotopic Mass: 218.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.9A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.667
  • Boiling Point: 344.4°C at 760 mmHg
  • Flash Point: 162.1°C
  • Refractive Index: 1.756
  • PSA: 79.9

5,8-Dihydroxypsoralen Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D454548-10mg
5,8-Dihydroxypsoralen
14348-23-3
10mg
$207.00 2023-05-18
TRC
D454548-50mg
5,8-Dihydroxypsoralen
14348-23-3
50mg
$953.00 2023-05-18
TRC
D454548-100mg
5,8-Dihydroxypsoralen
14348-23-3
100mg
$ 1200.00 2023-09-07

Additional information on 5,8-Dihydroxypsoralen

Exploring the Properties and Applications of 5,8-Dihydroxypsoralen (CAS No. 14348-23-3)

5,8-Dihydroxypsoralen, a naturally occurring furanocoumarin derivative, has garnered significant attention in recent years due to its unique biochemical properties and potential applications in dermatology, phototherapy, and natural product research. With the CAS registry number 14348-23-3, this compound belongs to the psoralen family, which has been studied extensively for its interaction with ultraviolet (UV) light. The growing interest in plant-derived bioactive compounds and natural photosensitizers has positioned 5,8-Dihydroxypsoralen as a subject of both academic and industrial research.

One of the most searched questions about 5,8-Dihydroxypsoralen relates to its mechanism of action. Like other psoralens, this compound exhibits photochemical activity when exposed to UV-A light (320-400 nm). This property makes it valuable in PUVA therapy (Psoralen + UV-A), a treatment modality for skin conditions such as psoriasis and vitiligo. Researchers are particularly interested in how 5,8-Dihydroxypsoralen forms covalent bonds with pyrimidine bases in DNA under UV irradiation, leading to cross-linking that inhibits abnormal cell proliferation. The compound's hydroxyl groups at positions 5 and 8 may influence its solubility and bioavailability compared to other psoralen derivatives.

The cosmetic and skincare industries have shown increasing interest in 5,8-Dihydroxypsoralen due to the rising demand for natural photoprotective agents. Studies suggest that this compound may contribute to the UV-absorbing capacity of certain plants, sparking investigations into its potential as a botanical sunscreen ingredient. However, unlike synthetic UV filters, 5,8-Dihydroxypsoralen requires careful formulation to balance its beneficial effects with phototoxicity concerns. This dual nature – both protecting against and sensitizing to UV light – makes it a fascinating subject for cosmeceutical research.

In analytical chemistry, 5,8-Dihydroxypsoralen (CAS 14348-23-3) serves as an important reference standard for quality control in herbal medicine preparations. Many users search for information about its chromatographic behavior, particularly in HPLC analysis of plant extracts containing related furanocoumarins. The compound typically shows characteristic UV absorption maxima around 249 nm and 300 nm, which aids in its identification. Recent advances in UHPLC-MS techniques have improved the detection sensitivity for 5,8-Dihydroxypsoralen in complex matrices, supporting research on its natural occurrence and metabolic pathways.

The biosynthesis of 5,8-Dihydroxypsoralen in plants involves the shikimate pathway and subsequent modifications, a topic frequently searched by researchers in plant secondary metabolism. Understanding these pathways could enable biotechnological production of this compound, addressing challenges associated with its extraction from natural sources. Some studies suggest that environmental factors like UV exposure may influence the production of 5,8-Dihydroxypsoralen in plants, linking it to their defense mechanisms against solar radiation and pathogens.

From a safety perspective, there's growing online discussion about the concentration-dependent effects of 5,8-Dihydroxypsoralen. While low concentrations may offer potential benefits, higher exposures require careful risk assessment. This has led to research into structure-activity relationships within the psoralen class, with particular focus on how the hydroxylation pattern affects biological activity. The compound's logP value and other physicochemical parameters are frequently searched by formulation scientists working on delivery systems for psoralen derivatives.

Emerging research directions for 5,8-Dihydroxypsoralen (CAS 14348-23-3) include its potential role in photodynamic applications beyond dermatology. Some studies explore its use in surface disinfection technologies, capitalizing on its ability to generate reactive oxygen species upon light activation. Additionally, the compound's fluorescence properties have attracted attention for possible applications in bioimaging and molecular probes. These diverse potential uses contribute to the sustained scientific interest in this multifaceted molecule.

For researchers sourcing 5,8-Dihydroxypsoralen, quality parameters such as chromatographic purity and spectroscopic characterization data are critical. The compound typically appears as a pale yellow to off-white crystalline powder, with melting point information being another frequently searched specification. Proper storage conditions (generally recommended at 2-8°C, protected from light) are essential for maintaining the stability of this light-sensitive compound, a practical consideration often overlooked in online discussions.

The ecological aspects of 5,8-Dihydroxypsoralen have gained attention in the context of plant-animal interactions. As a secondary metabolite, it may influence herbivore feeding behavior and microbial communities in the plant's environment. This ecological perspective adds another dimension to understanding the natural roles of this compound beyond its pharmacological potential. Recent searches indicate growing interest in whether 5,8-Dihydroxypsoralen concentrations in plants vary seasonally or with geographical location.

Looking forward, the scientific community continues to investigate 5,8-Dihydroxypsoralen through multiple lenses – as a pharmacological agent, ecological marker, and chemical probe. Its unique structure, bridging the furan and coumarin moieties with specific hydroxylation, offers numerous possibilities for structural modification and derivative synthesis. As analytical techniques advance and biological understanding deepens, 5,8-Dihydroxypsoralen (CAS 14348-23-3) will likely remain an important compound in the intersection of chemistry, biology, and medicine.

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